2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide
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Overview
Description
2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide is a complex organic compound characterized by its unique combination of functional groups, including chloro, fluoro, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the core pyridine structure. The initial step may include the halogenation of pyridine to introduce chlorine and fluorine atoms at specific positions on the ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of chloro and fluoro groups makes the compound susceptible to oxidation reactions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions at the pyridine ring are possible, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide can be used to study the effects of halogenated compounds on biological systems. It may serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism by which 2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The presence of halogen atoms and the amide group allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological system .
Comparison with Similar Compounds
2-[(2,6-Dichloropyridin-3-yl)formamido]-2-phenylacetamide
2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-methylacetamide
2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-ethylacetamide
Uniqueness: 2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide stands out due to its combination of halogen atoms and the phenyl group, which can significantly influence its chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique structure and properties make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2-amino-2-oxo-1-phenylethyl)-2,6-dichloro-5-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FN3O2/c15-11-8(6-9(17)12(16)20-11)14(22)19-10(13(18)21)7-4-2-1-3-5-7/h1-6,10H,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIVDUSGGCOIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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